4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
描述
This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core. The structure includes a bis(2-methylpropyl)sulfamoyl group attached to the benzamide ring and a 4-methoxyphenyl substituent on the 1,3,4-oxadiazole moiety.
属性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-16(2)14-28(15-17(3)4)34(30,31)21-12-8-18(9-13-21)22(29)25-24-27-26-23(33-24)19-6-10-20(32-5)11-7-19/h6-13,16-17H,14-15H2,1-5H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZBRVAIYOPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 442881-30-3) is a novel sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and as a selective inhibitor of certain protein interactions. This article synthesizes current research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The compound features a benzamide backbone substituted with a bis(2-methylpropyl)sulfamoyl group and a 1,3,4-oxadiazole moiety, which are critical for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of the YAP/TAZ-TEAD interaction , which is crucial in the regulation of gene expression related to cell proliferation and survival. The dysregulation of this pathway is implicated in various cancers, making this compound a candidate for therapeutic intervention in malignancies such as malignant mesothelioma .
Anticancer Properties
Studies have demonstrated that This compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cells in vitro. For instance, assays conducted on various cancer cell lines revealed IC50 values indicating effective growth inhibition at low micromolar concentrations.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent through programmed cell death mechanisms.
Selective Inhibition Studies
In vitro studies have highlighted the selective inhibition of specific pathways by this compound:
| Pathway | Effect | Reference |
|---|---|---|
| YAP/TAZ-TEAD Interaction | Inhibition leading to reduced cell survival | |
| RET Kinase Activity | Moderate inhibition observed |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:
- Absorption and Distribution : Initial studies suggest that after administration (e.g., intraperitoneal injection), the compound is rapidly absorbed into systemic circulation.
- Metabolism : The metabolites of this compound have been identified using HPLC-MS/MS techniques. Notable metabolites include N-hydroxy derivatives, which may contribute to its overall pharmacological profile .
Case Studies
Several case studies have illustrated the practical applications and efficacy of this compound:
- Malignant Mesothelioma Treatment : A study focused on the efficacy of this compound in treating malignant mesothelioma showed promising results in reducing tumor burden in animal models through targeted inhibition of YAP/TAZ signaling pathways.
- Combination Therapy : Research has also explored the use of this compound in combination with other chemotherapeutics to enhance efficacy while minimizing side effects. The synergistic effects observed underscore its potential for clinical application.
科学研究应用
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential antibacterial and antitumor properties. Sulfonamides are known for their antibacterial effects, and the incorporation of the oxadiazole moiety may enhance these properties. Research has indicated that derivatives of oxadiazoles can exhibit various biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
- Antitumor Activity : Preliminary studies suggest that compounds containing oxadiazole rings may possess anticancer properties, warranting further investigation into their mechanisms of action.
Synthetic Chemistry
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves several key steps that can be optimized for industrial applications. The synthetic routes typically include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfamoyl group using sulfonyl chlorides.
These reactions are crucial for understanding the compound's reactivity and potential applications in synthetic chemistry.
Pharmacological Studies
Pharmacological studies have begun to explore the therapeutic potential of this compound. Notable areas of investigation include:
- Mechanisms of Action : Understanding how the compound interacts with biological targets can elucidate its potential therapeutic effects.
- In Vivo Studies : Animal models are being used to assess the efficacy and safety profiles of this compound in treating various diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar compounds with oxadiazole and sulfonamide functionalities:
相似化合物的比较
Structural Analog LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Sulfamoyl Group : Benzyl(methyl)sulfamoyl vs. bis(2-methylpropyl)sulfamoyl.
- Oxadiazole Substituent : 4-Methoxyphenylmethyl vs. 4-methoxyphenyl.
- Biological Activity : LMM5 demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) with efficacy comparable to fluconazole .
- Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media, similar to methods in .
Structural Analog LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Compound from : 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[4-(methylsulfonyl)benzyl]-1,3,4-oxadiazol-2-yl}benzamide
- Key Differences :
- Sulfamoyl Group : Bis(2-methoxyethyl)sulfamoyl introduces polar methoxy groups, enhancing solubility compared to the hydrophobic bis(2-methylpropyl) group.
- Oxadiazole Substituent : 4-(Methylsulfonyl)benzyl vs. 4-methoxyphenyl.
- Molecular Weight : 552.617 g/mol, higher than the target compound due to the sulfonyl group .
Compound from : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Oxadiazole Substituent : Methoxymethyl group reduces steric hindrance compared to aryl groups.
- Biological Role : Functions as an MDMX inhibitor (EC₅₀ = 5 μM), indicating divergent targets from antifungal analogs .
Data Table: Structural and Functional Comparison
Implications of Structural Variations
- Sulfamoyl Groups : Hydrophobic groups (e.g., bis(2-methylpropyl)) enhance membrane permeability but may reduce solubility. Polar groups (e.g., bis(2-methoxyethyl)) improve aqueous solubility .
- Oxadiazole Substituents : Aryl groups (e.g., 4-methoxyphenyl) contribute to π-π stacking in enzyme binding, while smaller groups (e.g., methoxymethyl) may limit steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
